Superior CK2 Affinity: 9.1-Fold Lower Km Compared to Casein
The target peptide exhibits a Michaelis constant (Km) of 19 μM for CK2, which is 9.1-fold lower than the Km of casein (172 μM), the most commonly used generic CK2 substrate [1]. This lower Km reflects markedly higher binding affinity and enables sensitive detection of CK2 activity at lower substrate concentrations, reducing reagent consumption and improving assay signal-to-noise ratio.
| Evidence Dimension | Km (Michaelis constant) for CK2 phosphorylation |
|---|---|
| Target Compound Data | 19 μM |
| Comparator Or Baseline | Casein (generic CK2 substrate) |
| Quantified Difference | 9.1-fold lower Km (19 μM vs 172 μM) |
| Conditions | In vitro kinase assay under basal conditions as described in Marin et al., 1994 |
Why This Matters
Lower substrate concentration requirements reduce reagent costs and minimize assay interference, directly enhancing data quality and cost-efficiency in high-throughput screening campaigns.
- [1] Marin O, Meggio F, Pinna LA. Design and synthesis of two new peptide substrates for the specific and sensitive monitoring of casein kinases-1 and -2. Biochem Biophys Res Commun. 1994 Feb 15;198(3):898-905. doi: 10.1006/bbrc.1994.1128. PMID: 8117294. View Source
